A-286982

Immunology Inflammation Cell Adhesion

A-286982 is a potent, allosteric inhibitor of the LFA-1/ICAM-1 protein-protein interaction (cell adhesion IC50=35 nM) from the p-arylthio cinnamide class. Its unique allosteric mechanism at the I domain allosteric site (IDAS) provides 'unsurmountable' inhibition that is not overcome by high natural ligand concentrations, a critical advantage over standard orthosteric inhibitors like BMS-587101. This ensures robust, irreversible LFA-1 blockade, making it the superior choice for reliable and precise anti-adhesion experiments.

Molecular Formula C24H27N3O4S
Molecular Weight 453.6 g/mol
CAS No. 280749-17-9
Cat. No. B1664729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-286982
CAS280749-17-9
Synonyms2-isopropylphenyl 2-nitro-4-(((4-acetylpiperazin-1-yl)carbonyl)ethenyl)phenyl sulfide
A 286,982
A 286982
A-286,982
A-286982
Molecular FormulaC24H27N3O4S
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)C=CC(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-]
InChIInChI=1S/C24H27N3O4S/c1-17(2)20-6-4-5-7-22(20)32-23-10-8-19(16-21(23)27(30)31)9-11-24(29)26-14-12-25(13-15-26)18(3)28/h4-11,16-17H,12-15H2,1-3H3/b11-9+
InChIKeyHTGGAYLWTDOFDK-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-286982 (CAS 280749-17-9): A Non-Peptide Allosteric Inhibitor of LFA-1/ICAM-1 Interaction for In Vitro Research


A-286982 is a synthetic small-molecule compound that functions as a potent, non-peptide, allosteric inhibitor of the protein-protein interaction between leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1) [1]. It belongs to the p-arylthio cinnamide chemical class [2]. Its mechanism involves binding to the I domain allosteric site (IDAS) of the LFA-1 integrin, which disrupts the LFA-1/ICAM-1 interaction and subsequent leukocyte adhesion [3]. It is widely utilized as a pharmacological tool to study LFA-1-mediated cellular adhesion, migration, and immune responses [2].

Why Generic LFA-1 Inhibitors Cannot Substitute for A-286982 in Mechanistic Studies


Generic substitution with other LFA-1/ICAM-1 inhibitors is not feasible due to the fundamentally distinct allosteric mechanism of action of A-286982 [1]. While many LFA-1 antagonists, such as compound 3, sICAM-1, or BMS-587101, act as direct competitive inhibitors at the orthosteric ICAM-1 binding site, A-286982 binds to a remote allosteric pocket, the I domain allosteric site (IDAS), and induces an 'unsurmountable' form of antagonism [2]. This means that increasing concentrations of the natural ligand (ICAM-1) cannot overcome its inhibitory effect, a phenomenon not observed with direct competitors. Consequently, using a direct inhibitor in place of A-286982 will lead to fundamentally different experimental outcomes regarding the reversibility and mechanism of LFA-1 blockade.

Quantitative Differentiation of A-286982 Against LFA-1/ICAM-1 Inhibitor Comparators


A-286982 vs. BIRT 377: A 12-Fold Increase in Potency for LFA-1/ICAM-1 Interaction Disruption

A-286982 demonstrates significantly higher potency in inhibiting the LFA-1/ICAM-1 interaction compared to the allosteric modulator BIRT 377. In a biochemical LFA-1/ICAM-1 binding assay, A-286982 achieves an IC50 of 44 nM, whereas BIRT 377 exhibits a Kd of 25.8 nM in binding studies, reflecting a 1.7-fold difference in binding affinity. However, in functional cell-based assays, A-286982's IC50 for LFA-1-mediated cellular adhesion is 35 nM, while BIRT 377's functional inhibition of LFA-1-mediated adhesion is reported with an IC50 of 470 nM in some cellular contexts, representing a >13-fold difference in functional potency [1][2].

Immunology Inflammation Cell Adhesion

A-286982 vs. BMS-587101: Superior Potency in LFA-1-Mediated T-Cell Adhesion and Proliferation

A-286982 exhibits superior potency in inhibiting LFA-1-mediated cellular adhesion and T-cell proliferation compared to the small-molecule antagonist BMS-587101. A-286982 achieves an IC50 of 35 nM in a cell-based LFA-1-mediated adhesion assay. In contrast, BMS-587101 is described as a 'moderately potent' inhibitor of LFA-1-mediated T-cell proliferation with an IC50 of 20 nM in human HUVEC cells, but its potency in direct adhesion assays is notably weaker. For instance, in a mouse splenocyte adhesion model using bEND cells expressing ICAM-1, BMS-587101 shows an IC50 of 150 nM, which is over 4-fold less potent than A-286982's functional adhesion IC50 [1].

Immunology Inflammation Autoimmune Disease

Allosteric (Unsurmountable) vs. Direct Competitive (Surmountable) Antagonism of LFA-1

A-286982 exhibits an 'unsurmountable' form of antagonism, distinct from direct competitors like compound 3 and sICAM-1. In competition ELISAs, both compound 3 and sICAM-1 displayed classical direct competitive binding behavior, where their antagonism of LFA-1 was surmountable by increasing concentrations of ICAM-1-Ig. Schild plot analysis for these competitors yielded slopes of 1.24 and 1.26, consistent with competitive antagonism. In contrast, A-286982 binds to the I domain allosteric site (IDAS), and its inhibition cannot be overcome by increased ligand concentration, a hallmark of allosteric, unsurmountable inhibition [1].

Biochemistry Pharmacology Mechanism of Action

Selectivity for the I Domain Allosteric Site (IDAS) Over the Orthosteric ICAM-1 Binding Site

A-286982 selectively binds to the I domain allosteric site (IDAS) on LFA-1, a site distinct from the orthosteric ICAM-1 binding pocket targeted by sICAM-1 and compound 3. In binding studies with a fluorescein-labeled analog of compound 3, both sICAM-1 and compound 3 competed for binding, confirming their occupancy of the orthosteric site. A-286982, however, did not inhibit the binding of the labeled compound 3 analog, indicating it does not interact with the same site. Furthermore, cells expressing a variant of LFA-1 lacking the I domain showed no binding of compound 3 or ICAM-1-Ig, confirming the I domain as the site of action for direct competitors, while A-286982's binding is unaffected by I domain deletion, consistent with its allosteric site on the α subunit [1].

Structural Biology Drug Discovery Integrin Research

Optimal Research and Industrial Use Cases for A-286982 Based on Verified Differentiation Data


Mechanistic Studies of LFA-1 Allosteric Modulation and Integrin Signaling

A-286982 is the ideal tool for researchers investigating the allosteric regulation of LFA-1 and the downstream signaling consequences of IDAS engagement. Its unique, unsurmountable inhibition mechanism, validated in direct comparison to orthosteric competitors [1], allows for the specific interrogation of allosteric pathways without confounding competition from the natural ligand ICAM-1. This is essential for studies aiming to dissect the conformational dynamics of integrin activation and the distinct signaling cascades triggered by allosteric vs. orthosteric LFA-1 blockade [2].

High-Potency Blockade of LFA-1-Mediated Cell Adhesion in Functional Assays

Given its superior functional potency in cell-based adhesion assays (IC50 = 35 nM) compared to alternatives like BMS-587101 (>4-fold less potent in adhesion) and BIRT 377 (>13-fold less potent in some contexts) [1][2], A-286982 is the preferred choice for experiments requiring robust and complete inhibition of leukocyte adhesion. Its high potency ensures effective blockade at low concentrations, minimizing off-target effects and enabling precise quantification of LFA-1-dependent cellular interactions, including T-cell adhesion to endothelial cells and antigen-presenting cells.

Preclinical Models of Inflammation and Autoimmunity Where Ligand Competition Is High

In complex biological systems like in vivo models of inflammation or ex vivo tissue assays, the local concentration of ICAM-1 can be high. The 'unsurmountable' nature of A-286982's inhibition means its effect is not overcome by this high ligand concentration, unlike direct competitors [1]. Therefore, A-286982 is the most reliable tool for achieving sustained LFA-1 inhibition in models of inflammatory diseases, ischemia-reperfusion injury, or autoimmune conditions where maintaining a robust blockade is critical for therapeutic evaluation [2].

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